1-(2-phenylethyl)-4-(4-piperidin-1-ylpiperidin-1-yl)piperidine
Overview
Description
1-(2-Phenylethyl)-4-(4-piperidin-1-ylpiperidin-1-yl)piperidine is a complex organic compound that features a piperidine ring system
Preparation Methods
The synthesis of 1-(2-phenylethyl)-4-(4-piperidin-1-ylpiperidin-1-yl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-phenylethylamine with piperidine derivatives under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-(2-phenylethyl)-4-(4-piperidin-1-ylpiperidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives. Common reagents and conditions used in these reactions vary, but they often include solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-phenylethyl)-4-(4-piperidin-1-ylpiperidin-1-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-phenylethyl)-4-(4-piperidin-1-ylpiperidin-1-yl)piperidine involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal or biological research.
Comparison with Similar Compounds
1-(2-Phenylethyl)-4-(4-piperidin-1-ylpiperidin-1-yl)piperidine can be compared with other piperidine derivatives. Similar compounds include:
1-(2-Phenylethyl)piperidine: Lacks the additional piperidine ring, leading to different chemical and biological properties.
4-(4-Piperidin-1-ylpiperidin-1-yl)piperidine: Similar structure but without the phenylethyl group, affecting its reactivity and applications
Properties
IUPAC Name |
1-(2-phenylethyl)-4-(4-piperidin-1-ylpiperidin-1-yl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N3/c1-3-7-21(8-4-1)9-16-24-17-10-22(11-18-24)26-19-12-23(13-20-26)25-14-5-2-6-15-25/h1,3-4,7-8,22-23H,2,5-6,9-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJFIOJQYMYSOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C3CCN(CC3)CCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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